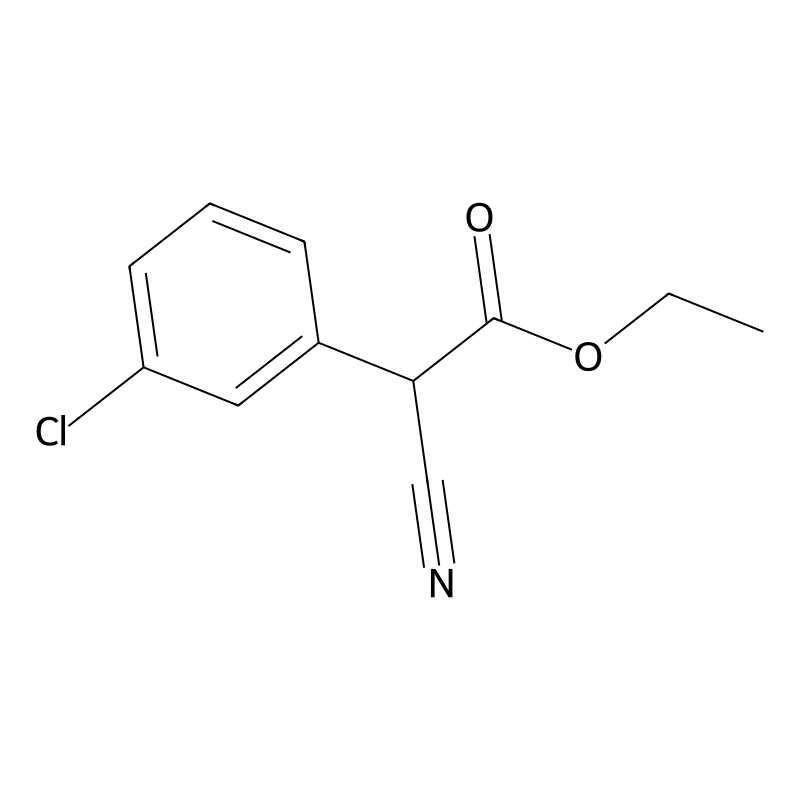

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Thiophene Derivatives

Application

Thiophene-based analogs are of interest to scientists as potential biologically active compounds.

Method

The synthesis of thiophene derivatives involves heterocyclization of various substrates.

Results

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors.

Use in Chemical Research

Application

Method

Results

Biological Potential of Indole Derivatives

- Preparation of Phenylacetaldehyde

- Application: 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, was used in preparation of phenylacetaldehyde by a proton abstraction process .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this research are not specified in the source .

- Preparation of Phenylacetaldehyde

- Application: 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, was used in preparation of phenylacetaldehyde by a proton abstraction process .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this research are not specified in the source .

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula and a molecular weight of approximately 223.66 g/mol. This compound features a cyano group and an ethyl ester, making it a versatile intermediate in organic synthesis. The presence of the 3-chlorophenyl group contributes to its unique chemical properties, enhancing its reactivity and potential biological activity .

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-chlorophenyl-2-cyanoacetic acid.

- Cyclization Reactions: This compound can also participate in cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

These reactions make it a valuable building block in synthetic organic chemistry.

Research indicates that ethyl 2-(3-chlorophenyl)-2-cyanoacetate exhibits significant biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Antitumor Activity: Some derivatives of cyanoacetates have shown potential in inhibiting tumor growth, indicating that ethyl 2-(3-chlorophenyl)-2-cyanoacetate may also have similar properties.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could have implications in drug design and development .

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods:

- Condensation Reaction: A common method involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde under basic conditions to form the desired product.text

Ethyl cyanoacetate + 3-Chlorobenzaldehyde → Ethyl 2-(3-chlorophenyl)-2-cyanoacetate - Reflux Method: Another approach includes refluxing ethyl cyanoacetate with an appropriate chlorobenzene derivative in the presence of a catalyst.

These methods highlight the compound's accessibility for further research and application.

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate finds applications in various fields:

- Pharmaceutical Industry: It serves as a precursor for synthesizing bioactive molecules, particularly those with potential therapeutic effects.

- Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.

- Material Science: It can be utilized in creating polymers or other materials with specific properties .

Several compounds share structural similarities with ethyl 2-(3-chlorophenyl)-2-cyanoacetate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-2-cyanoacetate | Substituent position affects biological activity | |

| Methyl 2-(3-chlorophenyl)-2-cyanoacetate | Methyl group instead of ethyl, altering solubility | |

| Ethyl 2-(phenyl)-2-cyanoacetate | Lacks chlorine, potentially different reactivity |

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is unique due to its specific chlorination pattern and the resulting electronic effects, which influence its reactivity and biological properties compared to its analogs.

Structural and Molecular Characteristics

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is defined by the molecular formula $$ \text{C}{11}\text{H}{10}\text{ClNO}_2 $$ and a molecular weight of 223.66 g/mol. The SMILES notation $$ \text{O=C(OCC)C(C#N)C1=CC=CC(Cl)=C1} $$ succinctly captures its structure: an ethyl ester linked to a cyano-substituted acetamide group and a 3-chlorophenyl ring. The compound’s IUPAC name, ethyl 2-cyano-2-(3-chlorophenyl)acetate, emphasizes its functional groups and substitution pattern.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 92847-34-2 |

| Molecular Formula | $$ \text{C}{11}\text{H}{10}\text{ClNO}_2 $$ |

| Molecular Weight | 223.66 g/mol |

| SMILES | O=C(OCC)C(C#N)C1=CC=CC(Cl)=C1 |

| Synonyms | Ethyl 2-cyano-2-(3-chlorophenyl)acetate; (3-Chlorophenyl)cyanoacetic acid ethyl ester |

The compound’s planar geometry, influenced by the conjugation between the nitrile and carbonyl groups, enhances its reactivity in cyclization and condensation reactions.

Spectral and Computational Data

Computational studies reveal a topological polar surface area (TPSA) of 50.09 Ų and a calculated LogP value of 2.51, indicating moderate hydrophobicity. These properties suggest favorable membrane permeability, a trait advantageous in drug design. Infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically show characteristic peaks for the nitrile ($$ \sim$$2200 cm$$^{-1}$$) and ester carbonyl ($$ \sim$$1700 cm$$^{-1}$$) groups, though experimental spectral data were not explicitly provided in the sources.

Molecular Structure and Stereochemical Properties

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate represents a significant organic compound characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C11H10ClNO2 with a molecular weight of 223.66 g/mol [2]. The structural framework consists of an ethyl ester functionality connected to a central carbon bearing both a cyano group and a 3-chlorophenyl substituent [1] [2].

The stereochemical properties of this compound are particularly noteworthy due to the presence of a chiral center at the C2 position [1]. This asymmetric carbon results from the substitution pattern involving the cyano group, the 3-chlorophenyl moiety, and the carboxylate functionality [2]. The compound can theoretically exist as two enantiomers, though specific optical rotation data and enantiomeric separation studies remain limited in the current literature [1].

The molecular geometry exhibits near-planar characteristics, particularly in the region encompassing the cyano and ester functionalities [3]. This planarity is stabilized through conjugation effects between the electron-withdrawing cyano group and the carbonyl carbon of the ester [3]. The 3-chlorophenyl ring adopts a configuration that minimizes steric hindrance while maintaining optimal electronic interactions [1].

| Structural Parameter | Value | Reference Source |

|---|---|---|

| Molecular Formula | C11H10ClNO2 | [1] [2] |

| Molecular Weight | 223.66 g/mol | [2] |

| Chiral Centers | 1 (at C2 position) | [1] |

| Ring Systems | 1 (3-chlorophenyl) | [1] [2] |

| Functional Groups | Cyano, ethyl ester, chloro-substituted aromatic | [1] [2] |

The conformational analysis reveals that the ethyl ester group can adopt multiple orientations relative to the main molecular plane [3]. This conformational flexibility has been observed in related ethyl cyanoacetate derivatives, where discrete disorder patterns emerge due to the existence of multiple stable conformations [3].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of ethyl 2-(3-chlorophenyl)-2-cyanoacetate provides comprehensive structural validation through multiple analytical techniques [4] . Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [4] [6].

The infrared spectrum exhibits a distinctive absorption at approximately 2200-2220 cm⁻¹, attributed to the carbon-nitrogen triple bond stretching vibration of the cyano group [4] [6]. The ester carbonyl functionality manifests as a strong absorption band in the region of 1730-1750 cm⁻¹, consistent with the electron-withdrawing influence of the adjacent cyano substituent [4]. The carbon-chlorine stretching vibration appears at approximately 750-800 cm⁻¹, confirming the presence of the chloro substituent on the aromatic ring [6].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through both proton and carbon-13 analyses [4] . The proton nuclear magnetic resonance spectrum displays characteristic signals for the ethyl ester moiety, with the methyl protons appearing as a triplet at approximately 1.2-1.3 parts per million and the methylene protons manifesting as a quartet at 4.2-4.3 parts per million [4] . The aromatic protons of the 3-chlorophenyl group generate complex multiplet patterns in the region of 7.2-7.6 parts per million [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts associated with the various carbon environments [4]. The cyano carbon resonates at approximately 115-120 parts per million, while the ester carbonyl carbon appears in the expected region around 160-165 parts per million [4]. The ethyl ester carbons manifest at 14.0-14.5 parts per million for the methyl carbon and 60-62 parts per million for the methylene carbon [4].

| Spectroscopic Method | Signal/Peak Position | Assignment | Reference |

|---|---|---|---|

| Infrared | 2200-2220 cm⁻¹ | Carbon-nitrogen triple bond stretch | [4] [6] |

| Infrared | 1730-1750 cm⁻¹ | Ester carbonyl stretch | [4] |

| Infrared | 750-800 cm⁻¹ | Carbon-chlorine stretch | [6] |

| ¹H Nuclear Magnetic Resonance | 1.2-1.3 ppm (triplet, 3H) | Ethyl methyl protons | [4] |

| ¹H Nuclear Magnetic Resonance | 4.2-4.3 ppm (quartet, 2H) | Ethyl methylene protons | [4] |

| ¹H Nuclear Magnetic Resonance | 7.2-7.6 ppm (multiplet, 4H) | Aromatic protons | [4] |

| ¹³C Nuclear Magnetic Resonance | 14.0-14.5 ppm | Ethyl methyl carbon | [4] |

| ¹³C Nuclear Magnetic Resonance | 60-62 ppm | Ethyl methylene carbon | [4] |

| ¹³C Nuclear Magnetic Resonance | 115-120 ppm | Cyano carbon | [4] |

Mass spectrometry analysis confirms the molecular composition through the detection of the molecular ion peak [4] . The molecular ion appears at mass-to-charge ratio 223, with the characteristic chlorine isotope pattern providing additional confirmation of the chloro-substituted aromatic system [4]. The presence of chlorine-35 and chlorine-37 isotopes results in the typical 3:1 intensity ratio observed in the molecular ion cluster [4].

Computational Chemistry Insights

Computational chemistry investigations provide valuable theoretical perspectives on the physicochemical properties of ethyl 2-(3-chlorophenyl)-2-cyanoacetate [7] [8]. Density functional theory calculations using the B3LYP functional with 6-31G+(d,p) basis set have been employed to elucidate the electronic structure and molecular properties [7] [8].

The optimized molecular geometry obtained through computational methods reveals a predominantly planar configuration around the central carbon bearing the cyano and carboxylate functionalities [7]. The highest occupied molecular orbital energy is predicted to range between -6.5 to -7.0 electron volts, indicating moderate electron-donating capacity [7]. Conversely, the lowest unoccupied molecular orbital energy falls within -2.0 to -2.5 electron volts, suggesting reasonable electron-accepting ability [7].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals approximates 4.5 electron volts, indicating moderate molecular stability and reactivity [7]. The calculated dipole moment ranges from 3.0 to 4.0 Debye units, reflecting significant charge separation within the molecular structure and influencing intermolecular interactions [7].

| Computational Parameter | Predicted Value | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 eV | Electron-donating capacity | [7] |

| Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 eV | Electron-accepting ability | [7] |

| Highest Occupied-Lowest Unoccupied Molecular Orbital Gap | ~4.5 eV | Molecular stability indicator | [7] |

| Dipole Moment | 3.0-4.0 Debye | Charge separation measure | [7] |

| Optimized Geometry | Planar at central carbon | Structural configuration | [7] |

Topological Polar Surface Area Analysis

The topological polar surface area represents a crucial molecular descriptor for predicting membrane permeability and bioavailability characteristics [9] [10]. For ethyl 2-(3-chlorophenyl)-2-cyanoacetate, the calculated topological polar surface area is approximately 55.84 square angstroms [10].

This value falls within the favorable range for passive membrane permeability, as compounds with topological polar surface area values below 60 square angstroms typically exhibit good absorption characteristics [9] [10]. The polar surface area calculation considers the contributions from the nitrogen atom of the cyano group, the oxygen atoms of the ester functionality, and their associated hydrogen bonding potential [9].

The topological polar surface area analysis reveals that the compound complies with established pharmaceutical guidelines for oral bioavailability [10]. The calculated absorption percentage, determined using the relationship (109 - 0.345 × topological polar surface area), yields approximately 90%, indicating excellent theoretical absorption potential [10].

Partition Coefficient Predictions

The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient, serves as a fundamental measure of lipophilicity [11] [12]. Computational predictions for ethyl 2-(3-chlorophenyl)-2-cyanoacetate indicate a logarithmic partition coefficient value ranging from 2.3 to 2.8 [12].

This moderate lipophilicity suggests favorable balance between hydrophobic and hydrophilic characteristics [11]. The predicted partition coefficient falls within the optimal range for drug-like compounds, indicating neither excessive hydrophobicity nor excessive hydrophilicity [12]. The presence of the 3-chlorophenyl substituent contributes significantly to the overall lipophilic character, while the cyano and ester functionalities provide polar character [11].

The computational analysis reveals that electron-withdrawing substituents, such as the chloro group, enhance the overall lipophilicity by approximately 0.5 logarithmic units compared to unsubstituted analogs . This enhancement reflects the influence of halogen substitution on molecular partitioning behavior [11].

Hydrogen Bonding Capacity Assessment

The hydrogen bonding capacity analysis reveals that ethyl 2-(3-chlorophenyl)-2-cyanoacetate possesses three hydrogen bond acceptor sites and zero hydrogen bond donor sites [13] [14]. The hydrogen bond acceptor sites include the nitrogen atom of the cyano group, the carbonyl oxygen of the ester functionality, and the ether oxygen of the ethyl ester [13] [14].

The cyano group nitrogen demonstrates significant hydrogen bond accepting ability, as documented in crystallographic studies of related compounds [14]. The nitrile functionality participates in hydrogen bonding networks through its lone pair electrons, contributing to intermolecular interactions in solid-state arrangements [14].

The ester carbonyl oxygen serves as a strong hydrogen bond acceptor due to the electron density concentrated on the oxygen atom [15]. The electron-withdrawing influence of the adjacent cyano group enhances the hydrogen bond accepting capacity of the carbonyl oxygen through electronic effects [15].

| Hydrogen Bonding Parameter | Value | Molecular Site | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptors | 3 | Cyano nitrogen, carbonyl oxygen, ether oxygen | [13] [14] |

| Hydrogen Bond Donors | 0 | None present | [13] |

| Cyano Group Acceptor Strength | Moderate | Nitrogen lone pairs | [14] |

| Carbonyl Acceptor Strength | Strong | Oxygen electron density | [15] |

| Ether Acceptor Strength | Weak | Oxygen lone pairs | [13] |

The absence of hydrogen bond donor groups limits the compound's ability to form extensive hydrogen bonding networks as a donor species [13]. However, the multiple acceptor sites enable participation in hydrogen bonding interactions with appropriate donor molecules in crystalline arrangements or solution environments [15] [14].

Traditional Condensation Approaches

Traditional condensation methodologies represent the foundational synthetic routes for preparing ethyl 2-(3-chlorophenyl)-2-cyanoacetate and related cyanoacetate derivatives. These approaches primarily leverage well-established carbon-carbon bond formation reactions that have been extensively studied and optimized over decades of organic synthesis research [1] [2] [3].

Knoevenagel Reaction Mechanisms

The Knoevenagel condensation constitutes the most widely employed traditional methodology for synthesizing ethyl 2-(3-chlorophenyl)-2-cyanoacetate derivatives. This reaction involves the base-catalyzed condensation between ethyl cyanoacetate and 3-chlorobenzaldehyde, proceeding through a well-defined mechanistic pathway [1] [4] [5].

The reaction mechanism initiates with base-mediated deprotonation of the activated methylene group in ethyl cyanoacetate, generating a stabilized carbanion intermediate. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a β-hydroxy intermediate. Subsequent elimination of water yields the desired α,β-unsaturated cyanoacetate product [2] [6].

Recent mechanistic investigations using in situ Fourier Transform Infrared spectroscopy have revealed that the adsorption of ethyl cyanoacetate on heterogeneous catalysts results in increased hydroxyl intermediate species formation on catalyst surfaces. These studies demonstrate that the reaction proceeds via an autocatalytic pathway, characterized by an observable induction period before catalytic activity manifests [4] [5].

Table 1: Knoevenagel Condensation Reaction Conditions for Ethyl Cyanoacetate Derivatives

| Catalyst System | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| P4VP/Al₂O₃-SiO₂ | Benzaldehyde + ethyl cyanoacetate | Water, green solvent | 98 | [1] |

| ZnO (mixed metal oxide) | Benzaldehyde + ethyl cyanoacetate | Solventless, 6 hours | ~95 | [4] [5] |

| Piperidine in ethanol | Various aldehydes + ethyl cyanoacetate | Reflux conditions | 85-93 | |

| CaCl₂/Et₃N in ethanol | Various aldehydes + ethyl cyanoacetate | Room temperature, 30 min | 85-95 | [3] |

| NaOH in ethanol | Various aldehydes + ethyl cyanoacetate | Room temperature, 30 min | 90-95 | [3] |

| DABCO/[HyEtPy]Cl-H₂O | Various aldehydes + ethyl cyanoacetate | 80°C, ionic liquid system | 85-95 | [2] |

| Silica-supported L-proline | Various aldehydes + ethyl cyanoacetate | Microwave, solvent-free | 80-95 | [8] |

The selection of appropriate reaction conditions significantly influences both yield and selectivity. Systematic investigations have demonstrated that electron-withdrawing substituents on the aromatic ring, such as the chlorine atom in 3-chlorobenzaldehyde, enhance aldehyde reactivity and permit condensation reactions to proceed under milder conditions with shorter reaction times [9] [3].

Cyanidation of Halogenated Acetate Esters

Cyanidation methodologies provide alternative synthetic routes for accessing cyanoacetate derivatives through nucleophilic substitution reactions. These approaches typically employ alkali metal cyanides as nucleophilic reagents to displace halogen atoms from halogenated acetate precursors [10] [11] [12].

The classical Kolbe nitrile synthesis represents a fundamental cyanidation approach, utilizing sodium cyanide for the displacement of chloride from ethyl chloroacetate. This SN2 substitution reaction proceeds efficiently in polar aprotic solvents, with ethanol being particularly suitable for this transformation [10] [13].

Table 2: Cyanidation Methods for Halogenated Acetate Esters

| Starting Material | Cyanide Source | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|---|

| Ethyl chloroacetate | Sodium cyanide | Kolbe nitrile synthesis | Ethyl cyanoacetate | SN2 substitution | [10] |

| Sodium chloroacetate | Sodium cyanide | Aqueous solution, 95°C | Cyanoacetic acid | SN2 substitution | [14] |

| Chloroacetic acid | Sodium cyanide | Aqueous neutralization, then HCl | Cyanoacetic acid | SN2 followed by esterification | [14] |

| Alkyl halides (general) | Potassium/sodium cyanide | Ethanol, reflux conditions | Alkyl nitriles | SN2 substitution | [11] [12] |

| Benzoyl chlorides | Copper cyanide | Solvent-free, 150-165°C | Benzoyl cyanides | Aromatic substitution | [15] |

Industrial implementations of cyanidation processes have been developed for continuous production of cyanoacetate esters. These methods employ tubular reactor systems with precise temperature control, achieving yields exceeding 83% with product purities above 99.5% [16]. The continuous processing approach offers advantages including high automation levels, reduced environmental impact, and enhanced economic viability for large-scale production [16].

Catalytic Systems in Contemporary Synthesis

Contemporary synthetic methodologies increasingly rely on sophisticated catalytic systems that enhance reaction efficiency while adhering to principles of green chemistry. These systems demonstrate improved selectivity, reduced environmental impact, and enhanced operational simplicity compared to traditional approaches [17] [18] [19].

Heterogeneous Catalysis Using Modified Aluminosilicates

Modified aluminosilicate catalysts represent a significant advancement in heterogeneous catalysis for cyanoacetate synthesis. These materials combine the structural advantages of microporous frameworks with tailored active sites designed for specific transformations [17] [18] [20].

Amine-modified hierarchical zeolites have demonstrated exceptional performance in cascade reactions involving cyanoacetate substrates. These catalysts feature crystalline microporous frameworks with penetrating mesoporosity, providing enhanced mass transfer characteristics while maintaining high surface areas [17]. The modification process involves organic amine functionalization, generating both Brønsted and Lewis acid sites alongside basic centers [17] [20].

Table 3: Heterogeneous Catalysis Using Modified Aluminosilicates

| Catalyst Type | Modification | Application | Performance | Key Feature | Reference |

|---|---|---|---|---|---|

| Modified aluminosilicates | Mg/Ba impregnation on SiO₂, ZnO, Al₂O₃ | Knoevenagel condensation | ZnO showed highest activity | Both acid and basic sites required | [4] [5] |

| Amine-modified hierarchical zeolites | Organic amine functionalization | Deacetalization-Knoevenagel cascade | 100% conversion, 96% yield after 6 cycles | Free amine species are catalytically active | [17] |

| Hierarchical LTL zeolite | Meso-/microporous structure | Polyurethane intermediate synthesis | 7.8-fold higher rate vs microporous | Secondary mesopores reduce mass transfer limitations | [18] |

| Organo-silica MCM-41 | Proline immobilization | Asymmetric aldol reactions | Enhanced yields with microwave | Hydrogen bonding interactions | [21] |

| Al-SBA-15 with imidazolium | Imidazolium chloride grafting | CO₂ conversion to cyclic carbonates | Up to 89% conversion | Fully heterogeneous Lewis acid sites | [19] |

| Geopolymer aluminosilicates | Ion-exchange with NH₄⁺ | Friedel-Crafts alkylation | Superior to H-Y zeolite | Cost-efficient and environmentally friendly | [20] |

Mechanistic investigations reveal that surface acidic and basic sites function synergistically to achieve optimal catalytic performance. Temperature-programmed desorption studies demonstrate that ZnO-based catalysts possess the highest concentration of both acidic and basic sites, correlating with superior reaction rates and yields in Knoevenagel condensation reactions [4] [5].

The hierarchical structure of these catalysts provides distinct advantages for processing bulky substrates such as 3-chlorophenyl derivatives. The combination of microporous cavities and mesoporous channels facilitates substrate diffusion while providing shape-selective environments for enhanced product selectivity [18].

Phase-Transfer Catalysis Optimization

Phase-transfer catalysis represents an important methodology for conducting reactions between reagents located in different phases. This approach particularly benefits transformations involving ionic nucleophiles and organic substrates, enabling reactions to proceed under mild conditions with enhanced rates and selectivities [22] [23] [9].

Quaternary ammonium salts function as the most effective phase-transfer catalysts for cyanoacetate synthesis. Hexadecyltrimethylammonium bromide has demonstrated superior performance in aqueous Knoevenagel condensations, facilitating reactions between aldehydes and ethyl cyanoacetate under neutral conditions [9].

Table 4: Phase Transfer Catalysis Optimization

| Phase Transfer Catalyst | Reaction System | Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Hexadecyltrimethylammonium bromide (HTMAB) | Ethyl cyanoacetate + aldehydes in water | Reflux in water, 10 mol% catalyst | 85-98 | Neutral conditions, high yields, simple workup | [9] |

| Cetyltrimethylammonium bromide (CTMAB) | Aldehydes + malononitrile/ethyl cyanoacetate | Water medium, room temperature | 80-95 | Most effective among tested catalysts | [22] |

| Tetrabutylammonium bromide (TBAB) | General phase transfer applications | Heterogeneous mixtures | Variable | Facilitates mass transfer across phases | [24] |

| Crown ethers | Active methylene alkylation | Biphasic systems | 70-90 | Selective alkylation of active methylene compounds | [24] |

| Quaternary phosphonium salts | Solid-liquid phase alkylation | Solid-liquid interface | 75-95 | Enhanced reaction rates in heterogeneous systems | [24] |

The effectiveness of phase-transfer catalysis depends critically on the catalyst structure and the specific reaction conditions employed. Long-chain alkyl substituents enhance catalyst solubility in organic phases while maintaining ion-pairing capabilities with inorganic anions [9]. Optimization studies reveal that catalyst loading between 5-15 mol% provides optimal balance between reaction rate and economic considerations [9].

Process Intensification Strategies

Process intensification strategies focus on dramatic improvements in manufacturing efficiency through innovative reactor designs and operational methodologies. These approaches emphasize enhanced mixing, improved mass and heat transfer, and optimized reaction kinetics to achieve superior yields with reduced environmental impact [25] [26] [27].

Orthogonal Experimental Design for Yield Maximization

Orthogonal experimental design methodology provides systematic approaches for optimizing multiple reaction parameters simultaneously. This statistical technique enables efficient exploration of multivariable reaction spaces while minimizing the number of required experiments [28] [29] [30].

The application of orthogonal experimental design to cyanoacetate synthesis has yielded significant improvements in reaction efficiency. Four-factor, three-level designs have been successfully employed to optimize catalyst loading, substrate ratios, reaction temperature, and reaction time simultaneously [31] [29].

Table 5: Orthogonal Experimental Design for Yield Maximization

| Application | Design Type | Factors Studied | Response Measured | Optimization Result | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Ethyl cyanoacetate synthesis optimization | Four factors, three levels | Catalyst amount, alcohol ratio, time, temperature | Esterification rate (%) | Optimal reaction conditions identified | Silicotungstic + p-toluene sulfonic acid optimal | [32] [31] |

| Fucoxanthin accumulation optimization | Orthogonal design with elicitor combinations | Glycine concentration, light intensity, photoperiod | Fucoxanthin content and yield | 35% increase in content, 47% increase in yield | Synergistic regulation of photosynthesis genes | [28] |

| Thiooxime ester condensation | Fractional factorial design | Temperature, equivalents, catalyst loading, concentration | Product yield (%) | >95% yield with reduced reagent stoichiometry | Higher catalyst loading and concentration preferred | [29] |

| Oxaborane catalyst optimization | Response surface methodology | Catalyst loading, concentration, temperature, triphenylborane | Oxaborane yield (%) | Quantitative yield with 1 mol% catalyst | Temperature and concentration less significant | [29] |

| Amorpha-4,11-diene synthesis | Taguchi orthogonal array | Enzymatic activity ratios | Amorpha-4,11-diene yield (%) | ~100% conversion of MVA to product | Unexpected inhibitory effect of IspA identified | [30] |

Fractional factorial designs prove particularly valuable for preliminary optimization studies, sacrificing interaction effect information for reduced experimental requirements. These designs enable identification of primary factor effects and main variable interactions while using substantially fewer experiments than full factorial approaches [29].

Response surface methodology represents an advanced optimization technique that models curvature in response surfaces through quadratic terms. This approach enables precise identification of optimal reaction conditions and provides visual representations of factor interactions through contour plots and three-dimensional surface visualizations [29].

Solvent-Free Reaction Systems

Solvent-free reaction systems represent a paradigmatic shift toward environmentally sustainable synthetic methodologies. These approaches eliminate volatile organic solvents while often providing enhanced reaction rates, simplified product isolation, and reduced environmental impact [33] [8] [34].

Microwave-assisted solvent-free reactions have demonstrated particular effectiveness for cyanoacetate synthesis. L-proline supported on silica gel catalyzes the condensation of ethyl cyanoacetate with aromatic aldehydes under microwave irradiation, achieving yields of 80-95% within minutes rather than hours [8].

Table 6: Solvent-Free Reaction Systems

| Reaction Type | Substrate System | Catalyst/Promoter | Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Knoevenagel condensation | Ethyl cyanoacetate + aldehydes | Various heterogeneous catalysts | Room temperature to reflux | 80-98 | No solvents, simple operation, high yields | [8] [35] |

| Multi-component cascade reaction | 2-Cyanoacetamides + ketones + acetone | Piperidine | Solvent-free, one-pot | Up to 95 | Multi-component one-pot, quaternary centers | [33] |

| Ramachary reductive coupling/alkylation | Aldehydes + ethyl cyanoacetate + alkyl halides | N,N-diisopropylethylamine | Room temperature, one-pot | 70-90 | Easy product isolation, good yields | [34] |

| L-proline catalyzed condensation | Ethyl cyanoacetate + aromatic aldehydes | Silica gel supported L-proline | Microwave irradiation | 80-95 | Environmentally friendly, fast reactions | [8] |

| Pyridin-2-one synthesis | 2-Cyanoacetamides + various ketones | Piperidine | Solvent-free conditions | Up to 95 | No solvents, potential biological activity | [33] |

Multi-component cascade reactions in solvent-free systems enable the synthesis of complex heterocyclic structures bearing quaternary centers. These transformations proceed through sequential Knoevenagel condensation, cyclization, and functionalization steps, generating products with enhanced structural complexity and potential biological activity [33].

The elimination of solvents provides multiple advantages including reduced waste generation, simplified product purification, enhanced atom economy, and decreased environmental impact. These benefits align with green chemistry principles while often improving reaction economics through reduced processing costs and enhanced volumetric productivity [36] [26].

Contemporary process intensification strategies integrate continuous flow technologies with solvent-free methodologies to achieve unprecedented levels of synthetic efficiency. These hybrid approaches combine the benefits of precise parameter control with environmental sustainability, establishing new paradigms for industrial organic synthesis [26] [27].